An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-pentene
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-pentene (B165626) is an aliphatic hydrocarbon belonging to the alkene family, characterized by a double bond between the first and second carbon atoms of a methylated pentane (B18724) backbone. Its chemical formula is C₆H₁₂. This guide provides a comprehensive overview of the physical and chemical properties of 3-methyl-1-pentene, tailored for professionals in research, science, and drug development. The information is presented to facilitate easy access and comparison, with a focus on experimental data and methodologies.
Physical Properties
The physical characteristics of 3-methyl-1-pentene are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ | [1][2] |
| Molecular Weight | 84.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.67 g/mL at 25 °C | [2] |
| Boiling Point | 54 °C | [2] |
| Melting Point | -154 °C | [2] |
| Flash Point | -27 °C (closed cup) | [2] |
| Refractive Index (n²⁰/D) | 1.384 | [2] |
| Vapor Pressure | 436 mmHg at 37.7 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, ether, and coal tar solvents. | [3] |
Chemical Properties and Reactivity
As an alkene, 3-methyl-1-pentene's chemical reactivity is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
Electrophilic Addition: Hydrobromination
3-Methyl-1-pentene reacts with hydrogen bromide (HBr) in an electrophilic addition reaction. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromine atom adds to the more substituted carbon atom. This leads to the formation of a stable tertiary carbocation intermediate, resulting in the major product, 3-bromo-3-methylpentane.[4][5]
A potential side reaction involves a hydride shift in the secondary carbocation initially formed, leading to the more stable tertiary carbocation before the bromide ion attacks.
Oxidation with Potassium Permanganate (B83412)
The reaction of 3-methyl-1-pentene with potassium permanganate (KMnO₄) depends on the reaction conditions.
-
Cold, Dilute, Alkaline KMnO₄: Under these conditions, syn-dihydroxylation occurs, breaking the pi bond of the alkene to form a diol, 3-methylpentane-1,2-diol.[6][7] The purple permanganate is reduced to brown manganese dioxide (MnO₂), providing a qualitative test for the presence of an alkene.
-
Hot, Acidic, Concentrated KMnO₄: These harsher conditions lead to oxidative cleavage of the double bond. The terminal CH₂ group is oxidized to carbon dioxide, and the rest of the molecule is oxidized to a ketone, 3-methyl-2-pentanone.[6][8]
Experimental Protocols
Synthesis of 3-Methyl-1-pentene via Dehydration of 3-Methyl-2-pentanol (B47427)
A common laboratory synthesis of 3-methyl-1-pentene involves the acid-catalyzed dehydration of 3-methyl-2-pentanol.[9][10][11]
Materials:
-
3-methyl-2-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to 3-methyl-2-pentanol.
-
Assemble a simple distillation apparatus with the flask.
-
Gently heat the mixture to a temperature slightly above the boiling point of 3-methyl-1-pentene (54 °C).
-
Collect the distillate, which will be a mixture of alkene isomers and water, in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the 3-methyl-1-pentene by fractional distillation.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-methyl-1-pentene.
-
¹H NMR Spectrum: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.[1][12]
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.[1][13]
-
Mass Spectrum: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-methyl-1-pentene can be found in the NIST WebBook.[14]
-
Infrared (IR) Spectrum: The IR spectrum reveals the presence of specific functional groups. For 3-methyl-1-pentene, characteristic peaks for C=C and =C-H stretching and bending vibrations are observed.[1][15]
Safety, Handling, and Storage
3-Methyl-1-pentene is a highly flammable liquid and should be handled with appropriate safety precautions.[3][16][17][18][19]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Keep away from heat, sparks, open flames, and other ignition sources.[19] Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17] Keep away from oxidizing agents and strong acids.[3] Polymerization may occur at room temperature, so storage in a refrigerator is recommended.[3][16]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 3-methyl-1-pentene. The tabulated data, reaction mechanisms, and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development. Proper understanding and application of this information are crucial for the safe and effective use of this compound in a laboratory or industrial setting.
References
- 1. 3-Methyl-1-pentene | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. brainly.com [brainly.com]
- 5. Solved 4. i) The reaction of 3-methyl-1-pentene with HBr | Chegg.com [chegg.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chegg.com [chegg.com]
- 10. Answered: Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes: 3-methyl-1-pentene, 3-methyl-2-pentene, and 3-methylenepentane. Draw the structure of the… | bartleby [bartleby.com]
- 11. Dehydration of an Alcohol, 4-methyl-2-pentanol - Edubirdie [edubirdie.com]
- 12. 3-METHYL-1-PENTENE(760-20-3) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1-Pentene, 3-methyl- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. westliberty.edu [westliberty.edu]
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